

# 1-(Trifluoromethyl)cyclobutan-1-ol physical properties

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## Compound of Interest

Compound Name: 1-(Trifluoromethyl)cyclobutan-1-ol

Cat. No.: B1398825

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An In-Depth Technical Guide to the Physicochemical Characterization of **1-(Trifluoromethyl)cyclobutan-1-ol**

## Abstract

**1-(Trifluoromethyl)cyclobutan-1-ol** is a fluorinated organic compound of increasing interest to the pharmaceutical and materials science sectors. Its unique structural combination of a strained cyclobutane ring, a tertiary alcohol, and a powerfully electron-withdrawing trifluoromethyl group imparts distinct properties that are valuable in the design of novel bioactive molecules and advanced materials. The trifluoromethyl-cyclobutyl moiety, in particular, is being explored as a bioisosteric replacement for the ubiquitous tert-butyl group, potentially offering improved metabolic stability and bioavailability in drug candidates.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core physical properties of **1-(Trifluoromethyl)cyclobutan-1-ol**, outlines authoritative protocols for their experimental determination, and presents predicted spectroscopic data to aid in its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this versatile chemical building block.

## Molecular Structure and Core Chemical Identifiers

A molecule's physical and chemical behavior is fundamentally dictated by its structure. **1-(Trifluoromethyl)cyclobutan-1-ol** is characterized by a tertiary alcohol functional group positioned on a four-membered carbocyclic ring, with a trifluoromethyl group attached to the

same carbon. This arrangement creates a sterically hindered and electronically influenced environment.

The key identifiers and fundamental properties of this compound are summarized below.

Property	Value	Source
CAS Number	1098183-73-3	[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> F <sub>3</sub> O	[3][4]
Molecular Weight	140.105 g/mol	[3][4]
Canonical SMILES	C1CC(C1)(C(F)(F)F)O	[3]
InChIKey	LAVGIFVKTRAAKV-UHFFFAOYSA-N	[3]
Predicted pKa	12.60 ± 0.20	[3]

The presence of the hydroxyl group provides a site for hydrogen bonding, while the highly electronegative fluorine atoms of the CF<sub>3</sub> group significantly modulate the molecule's electronic profile and lipophilicity.

Caption: 2D structure of **1-(Trifluoromethyl)cyclobutan-1-ol**.

## Experimental Determination of Physical Properties

While specific experimental data for **1-(Trifluoromethyl)cyclobutan-1-ol** is not widely published, this section provides robust, standard-operating-procedures for its characterization. The causality behind experimental choices is emphasized to ensure methodological integrity.

### Boiling Point Determination (Micro-Scale)

The boiling point provides a crucial measure of a substance's volatility, which is influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. Given the expected small sample quantities in a research setting, a micro-boiling point determination is the most appropriate method.

Protocol: Thiele Tube Method

- Preparation: Secure a small quantity (50-100  $\mu\text{L}$ ) of **1-(Trifluoromethyl)cyclobutan-1-ol** in a clean, dry reaction vial.
- Apparatus Setup:
  - Attach the reaction vial to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
  - Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample.
  - Suspend the entire assembly in a Thiele tube containing a high-boiling point mineral oil. The Thiele tube's design is critical as it ensures uniform heat distribution via convection currents.
- Heating: Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is defined as the temperature at which the bubble stream just ceases, and the liquid begins to enter the capillary tube upon cooling. This indicates that the vapor pressure of the substance equals the atmospheric pressure.
- Validation: Repeat the heating and cooling cycle at least twice to ensure a reproducible measurement.

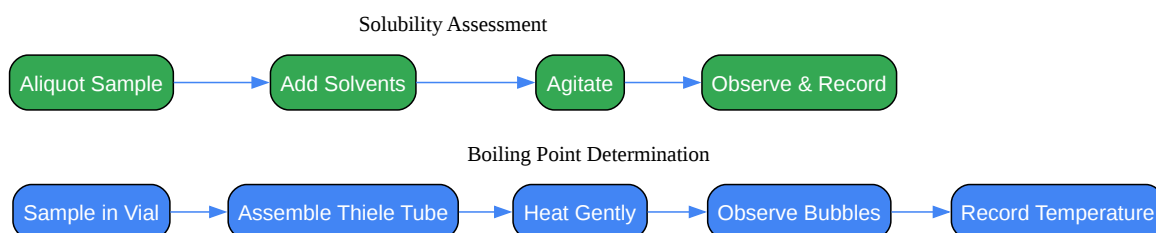
## Solubility Profile

Understanding the solubility of a compound is paramount for its application in drug formulation, reaction chemistry, and purification. The "like dissolves like" principle is a useful starting point, but experimental verification across a range of solvents is necessary.

### Protocol: Qualitative Solubility Assessment

- Solvent Selection: Prepare a panel of solvents with varying polarities, such as water (polar, protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), and hexane (non-polar).
- Procedure:

- To four separate, labeled test tubes, add approximately 1 mg of **1-(Trifluoromethyl)cyclobutan-1-ol**.
- Add 0.5 mL of a selected solvent to the first tube.
- Agitate the mixture vigorously for 30 seconds.
- Observe and record whether the compound fully dissolves.
- Repeat for each solvent.
- Expected Outcome:
  - High Solubility: Expected in polar organic solvents like methanol and DCM, due to the polar O-H group.
  - Limited Solubility: Expected in water. While the hydroxyl group can hydrogen bond with water, the fluorinated hydrocarbon backbone is hydrophobic.
  - Low Solubility: Expected in non-polar solvents like hexane.



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Caption: Workflow for key physical property experiments.

## Spectroscopic Signature Profile

Spectroscopy is indispensable for confirming the identity and purity of a chemical compound. Based on the known structure of **1-(Trifluoromethyl)cyclobutan-1-ol**, the following spectroscopic characteristics are predicted.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.<sup>[6][7][8]</sup>

Expected Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity	Rationale
~3600-3200	O-H stretch	Strong, Broad	Characteristic of a hydrogen-bonded alcohol functional group. <sup>[8]</sup>
~3000-2850	C-H stretch	Medium	Associated with the sp <sup>3</sup> hybridized C-H bonds of the cyclobutane ring.
~1350-1100	C-F stretch	Strong	The highly polar C-F bonds of the trifluoromethyl group produce intense absorptions.
~1200-1000	C-O stretch	Medium-Strong	Corresponds to the stretching of the tertiary alcohol C-O bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[9]</sup> For this compound, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR would be highly informative.

### $^1\text{H}$ NMR (Proton NMR):

- Cyclobutane Protons: A series of complex multiplets are expected in the  $\sim 1.5\text{-}2.5$  ppm range. The exact chemical shifts and coupling patterns will be influenced by their diastereotopic relationships and proximity to the electronegative OH and  $\text{CF}_3$  groups.
- Hydroxyl Proton: A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (typically  $\sim 1.5\text{-}4.0$  ppm).

### $^{13}\text{C}$ NMR (Carbon NMR):

- Quaternary Carbons: Two signals are expected: one for the carbon bearing the OH and  $\text{CF}_3$  groups ( $\sim 70\text{-}90$  ppm) and another for the  $\text{CF}_3$  carbon itself, which will appear as a quartet due to coupling with the fluorine atoms ( $\sim 120\text{-}130$  ppm).
- Cyclobutane Carbons: Signals for the  $\text{CH}_2$  groups of the ring are expected in the aliphatic region ( $\sim 15\text{-}40$  ppm).

### $^{19}\text{F}$ NMR (Fluorine NMR):

- A single sharp signal (a singlet) is expected, as all three fluorine atoms in the  $\text{CF}_3$  group are chemically equivalent. This is a definitive test for the presence of the trifluoromethyl group.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[\[10\]](#)[\[11\]](#)

### Expected Observations (Electron Ionization - EI):

- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 140.04$  would confirm the molecular formula  $\text{C}_5\text{H}_7\text{F}_3\text{O}$ .[\[10\]](#)
- Key Fragments:
  - $[\text{M}-\text{CH}_3]^+$ : Loss of a methyl group is not possible, but fragmentation of the ring is likely.
  - $[\text{M}-\text{OH}]^+$ : Loss of the hydroxyl radical ( $m/z = 123$ ).

- $[M-CF_3]^+$ : Loss of the trifluoromethyl radical ( $m/z = 71$ ), which would be a very stable cation. This is expected to be a prominent peak.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-(Trifluoromethyl)cyclobutan-1-ol** is not readily available, safe handling practices should be derived from analogous fluorinated alcohols and cyclobutane derivatives.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Handling:** Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**1-(Trifluoromethyl)cyclobutan-1-ol** is a valuable building block with significant potential in medicinal chemistry and materials science. This guide establishes a comprehensive framework for its physical and spectroscopic characterization. While published experimental data is limited, the provided protocols for determining boiling point, solubility, and spectroscopic signatures offer a clear and authoritative pathway for researchers to generate this critical information. The predicted data serves as a reliable benchmark for confirming the identity and purity of the compound, enabling its confident application in further research and development.

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